molecular formula C31H46O2 B192665 Vitamin K CAS No. 12001-79-5

Vitamin K

Cat. No. B192665
CAS RN: 12001-79-5
M. Wt: 450.7 g/mol
InChI Key: MBWXNTAXLNYFJB-UHFFFAOYSA-N
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Description

Vitamin K is a group of vitamins that share similar chemical structures. Two different forms of vitamin K are most commonly found in the human diet. Vitamin K1, also known as phylloquinone, is found in plant foods such as leafy greens. Vitamin K2 — also called menaquinone — is found in some animal products and fermented foods . Vitamin K is essential for blood clotting, wound healing, and bone health .


Synthesis Analysis

Vitamin K can be categorized into three main types: Phylloquinone (Vitamin K1), Menaquinone (Vitamin K2) and artificially synthesized Vitamin K. Vitamin K1 is found predominantly in leafy green vegetables, such as spinach, brussels sprouts and broccoli. Vitamin K2 is seen in animal foods including meat, eggs and dairy . The dietary supplements containing vitamins K and D3 are one of the most frequently consumed by patients .


Molecular Structure Analysis

Vitamin K is a group of lipophilic molecules. Forms of vitamin K play an essential role in the activation of specific proteins involved in blood clotting cascade or bone metabolism .


Chemical Reactions Analysis

Vitamin K3 is an industrially synthesized compound that does not exist in nature. Vitamin K was analyzed by solvent extraction and injection onto a solid-phase extraction-purified test solution into a column-switching HPLC system .


Physical And Chemical Properties Analysis

Vitamin K is fat-soluble and stored in fatty tissue. It is rapidly metabolized and excreted, so is present at relatively low concentrations in the blood and tissue compared with other fat-soluble vitamins such as retinol (vitamin A) and tocopherol (vitamin E) .

Scientific Research Applications

Anticoagulation and New Alternatives

Vitamin K antagonists have been fundamental in the treatment of internal diseases for many years. Intensive research has highlighted their role in anticoagulation therapy. However, new drugs like dabigatran etexilate and factor Xa inhibitors (rivaroxaban and apixaban) are emerging as alternatives, showing effectiveness in perioperative prophylaxis of venous thrombosis and long-term applications in treating venous thrombosis or stroke prophylaxis in atrial fibrillation patients. These developments suggest a shift in the standard oral anticoagulation treatments, although vitamin K antagonists remain crucial until all questions about new drugs are fully answered (Völler, Alban, & Westermann, 2010).

Vitamin K in Bone and Cardiovascular Health

Vitamin K, particularly menaquinone, has gained attention for its potential in reducing osteoporosis and cardiovascular diseases. A review of its types and health benefits sheds light on various biotechnological approaches used in its production, such as fermentations and extractions. This research emphasizes the importance of vitamin K in the current market and its future growth prospects, indicating its increasing significance in health and wellness sectors (Berenjian, Mahanama, Kavanagh, & Dehghani, 2015).

Cognitive Functions and Vitamin K

Recent studies have explored vitamin K's role in brain cell development and survival. Its involvement in sphingolipids metabolism, which is crucial for brain cell proliferation, differentiation, and survival, links it to neuroinflammation and neurodegeneration. This growing interest in vitamin K's role in cognition, particularly in the context of Alzheimer's disease and dementia, highlights its potential influence on cognitive performance and the effects of vitamin K antagonists on cognitive domains (Alisi, Cao, de Angelis, Cafolla, Caramia, Cartocci, Librando, & Fiorelli, 2019).

Multifaceted Effects of Vitamin K

Vitamin K's multifaceted effects extend beyond its well-known roles in calcium homeostasis and coagulation. It's involved in preventing coronary vessel calcification, maintaining normal blood pressure, and exhibiting neuroprotective effects. Research also suggests its potential in reducing the risk of certain cancers, such as hepatocellular carcinoma and glioblastoma, by inducing apoptosis in tumor cells. This indicates its significant therapeutic value in both disease prevention and treatment (Niemiec, Stasiak, Wasilewska, Przybylski, Marchelek-Myśliwiec, & Nowosiad-Magda, 2020).

Insulin Resistance and Vitamin K

A study on the effect of vitamin K supplementation in older men and women suggests its role in reducing insulin resistance. Over 36 months, vitamin K supplementation showed a significant lowering of homeostasis model assessment (HOMA-IR) in men, indicating a potential beneficial role in metabolic health. However, no significant differences were observed in women, suggesting gender-specific responses (Yoshida, Jacques, Meigs, Saltzman, Shea, Gundberg, Dawson-Hughes, Dallal, & Booth, 2008).

Vitamin K Nutrition and Metabolism

Recent research emphasizes the need for more knowledge about the bioavailability, absorption, and metabolism of different molecular forms of vitamin K. This includes understanding how genetic variations in key genes related to vitamin K metabolism might affect nutritional requirements. Additionally, the effectiveness of vitamin K prophylaxis in newborns and the development of suitable biomarkers or clinical endpoints to determine vitamin K requirements in adults are highlighted as crucial areas for future research (Shearer, Fu, & Booth, 2012).

Future Directions

The increased global demand for VK2 has inspired interest in novel production strategies. In this review, various novel metabolic regulation strategies, including static and dynamic metabolic regulation, are summarized and discussed . Further studies are necessary to clarify the roles of vitamin K on the immune system .

properties

IUPAC Name

2-methyl-3-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H46O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,18-20,22-24H,9-17,21H2,1-6H3/b25-20+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBWXNTAXLNYFJB-LKUDQCMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CCCC(C)CCCC(C)CCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H46O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vitamin K

CAS RN

12001-79-5, 27696-10-2, 81818-54-4, 84-80-0
Record name Vitamin K
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Record name Vitamin K semiquinone radical
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-3-(3,7,11,15-tetramethylhexadec-2-enyl)-1,4-naphthoquinone
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Record name Phylloquinone
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Record name Vitamin K
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Record name 2-methyl-3-(3,7,11,15-tetramethylhexadec-2-enyl)-1,4-naphthoquinone
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Record name Vitamin K
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,020,000
Citations
MJ Shearer - The Lancet, 1995 - elibrary.ru
Focuses on vitamin K. Development of the knowledge on vitamin K-deficient states and its therapeutic use; Need in the synthesis of clotting proteins; Importance in calcium homeostasis; …
Number of citations: 650 elibrary.ru
DW Stafford - Journal of Thrombosis and Haemostasis, 2005 - Elsevier
… of glutamate by reduced vitamin K and results in the conversion of vitamin K to vitamin K epoxide. The … ; therefore, enzymes other than VKOR can convert vitamin K to reduced vitamin K. …
Number of citations: 475 www.sciencedirect.com
JW Suttie - 1992 - Elsevier
… Vitamin K is a substrate for a liver microsomal enzyme that … the vitamin K-dependent clotting factors: prothrombin (factor II), factor VII, factor IX, and factor X. In the absence of vitamin K, …
Number of citations: 195 www.sciencedirect.com
MJ Shearer - Blood reviews, 1992 - Elsevier
… in our understanding of the metabolism of vitamin K and its role in human nutriture. The … for the assessment of human vitamin K status. The assays for vitamin K have also been used to …
Number of citations: 267 www.sciencedirect.com
U Gröber, J Reichrath, MF Holick… - Dermato-endocrinology, 2014 - Taylor & Francis
… In this context, arterial calcification triggered by warfarin was also completely prevented by vitamin K 2 but not by vitamin K 1 . As a result of its isoprenoid-rich structure, vitamin K 2 also …
Number of citations: 110 www.tandfonline.com
RE Olson - Annual review of nutrition, 1984 - annualreviews.org
… vitamin K action and prothrombin secretion in the two species. Vitamin K-deficient rats given vitamin K show … Vitamin K-deficient chicks, on the other hand, show a linear response to the …
Number of citations: 249 www.annualreviews.org
M Van Winckel, R De Bruyne, S Van De Velde… - European journal of …, 2009 - Springer
… This review summarizes current knowledge on vitamin K for the paediatrician. Vitamin K is a fat-soluble vitamin, present in plants as phylloquinone and produced by bacteria as …
Number of citations: 140 link.springer.com
P Dowd, SW Ham, S Naganathan… - Annual review of …, 1995 - annualreviews.org
… We found that vitamin K and, especially, vitamin K oxide are susceptible to exchange of the carbonyl oxygens upon chromatography, by the well-known hydration-dehydration …
Number of citations: 124 www.annualreviews.org
JW Suttie, SL Booth - Advances in nutrition, 2011 - academic.oup.com
Vitamin K was identified in the early 1930s when it was shown to be essential for normal … The metabolic role of vitamin K is as a substrate for an enzyme, the vitamin K-dependent …
Number of citations: 37 academic.oup.com
MJ Shearer, P Newman - Thrombosis and haemostasis, 2008 - thieme-connect.com
… This review does not cover all aspects of vitamin K metabolism with equal weight. Rather, in … of vitamin K metabolism that we consider particularly relevant to functions of vitamin K and …
Number of citations: 554 www.thieme-connect.com

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